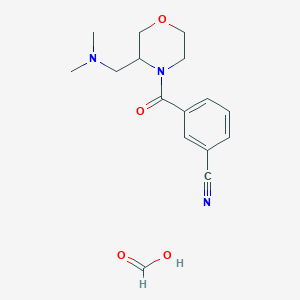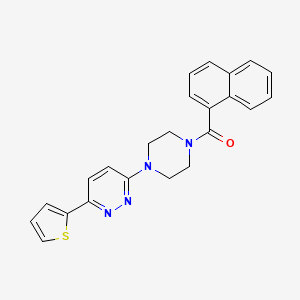![molecular formula C13H18N2O3S B2437078 N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide CAS No. 2411243-58-6](/img/structure/B2437078.png)
N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to an ethyl group and a prop-2-enamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide typically involves the following steps:
Formation of the Dimethylsulfamoyl Intermediate: The initial step involves the reaction of dimethylamine with sulfuryl chloride to form dimethylsulfamoyl chloride.
Coupling with Phenyl Ethylamine: The dimethylsulfamoyl chloride is then reacted with 3-phenylethylamine to form the intermediate N-[3-(dimethylsulfamoyl)phenyl]ethylamine.
Amidation Reaction: The final step involves the reaction of the intermediate with acryloyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
化学反応の分析
Types of Reactions
N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent and its ability to inhibit specific enzymes.
Materials Science: The compound can be used in the development of advanced materials with specific chemical properties.
Biology: It is investigated for its effects on cellular processes and potential therapeutic applications.
Industry: The compound can be used in the synthesis of other complex molecules and as a reagent in various chemical processes.
作用機序
The mechanism of action of N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group plays a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including anti-inflammatory and therapeutic actions.
類似化合物との比較
Similar Compounds
N-[1-[4-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide: Similar structure with a different position of the dimethylsulfamoyl group.
N-Hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide: Contains a hydroxy group and a phenylsulfamoyl group.
Uniqueness
N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide is unique due to the specific positioning of the dimethylsulfamoyl group, which can influence its binding affinity and selectivity towards molecular targets. This structural uniqueness can result in distinct biological and chemical properties compared to similar compounds.
特性
IUPAC Name |
N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-5-13(16)14-10(2)11-7-6-8-12(9-11)19(17,18)15(3)4/h5-10H,1H2,2-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJMRYRRTSJYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)N(C)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2436998.png)





![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2437008.png)
![6-Fluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2437009.png)
![methyl 4-{1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2437010.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2437014.png)
![5-methyl-13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B2437015.png)
![methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2437018.png)
